5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This particular compound has an amino group at position 5, a phenyl group at position 1, and a carboxylic acid group at position 3. Pyrazoles have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions and one-pot procedures to enhance efficiency and yield. Transition-metal catalyzed reactions and photoredox reactions are also utilized to improve selectivity and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit enzyme activity by forming stable complexes, leading to altered biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-phenyl-1H-pyrazole-5-carboxylic acid
- 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at position 5 and the carboxylic acid group at position 3 allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
5-amino-1-phenylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-6-8(10(14)15)12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUMWCTZFHYCJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633069 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053164-76-3 | |
Record name | 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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